molecular formula C14H16N2O2 B3033352 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018253-68-3

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B3033352
CAS RN: 1018253-68-3
M. Wt: 244.29 g/mol
InChI Key: RFEDUNYBSJYHRX-UHFFFAOYSA-N
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Description

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is a compound with the molecular formula C14H16N2O2. It’s a highly important compound that is synthesized and characterized for various scientific purposes. The molecule contains a total of 36 bonds, including 20 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is quite complex, with a total of 36 bonds . It includes 20 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Synthesis and Combinatorial Chemistry

The compound 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is utilized in the synthesis of various derivatives through combinatorial chemistry. A study by Marandi (2018) demonstrates the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids using a one-pot procedure involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes. This process highlights the compound's utility in generating materials of interest in medicinal and biological sciences (Marandi, 2018).

Biological Activity and Potential Anticancer Agents

Organometallic complexes incorporating derivatives of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid have been explored for their potential as anticancer agents. Stepanenko et al. (2011) synthesized organometallic complexes with this compound, known for its cyclin-dependent kinase (Cdk) inhibitory properties. These complexes were evaluated for cytotoxicity, cell cycle effects, and Cdk inhibitory activity in human cancer cells (Stepanenko et al., 2011).

Supramolecular Synthesis

The compound also plays a role in supramolecular synthesis. Gunawardana et al. (2017) investigated the solid-state supramolecular behavior of related compounds, focusing on the impact of electrostatics and geometry on supramolecular architectures. This research underlines the compound's relevance in understanding and manipulating molecular interactions in supramolecular chemistry (Gunawardana et al., 2017).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound is used as a precursor for various heterocyclic systems. For instance, Bakhite et al. (2005) utilized related compounds in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and other fused systems, demonstrating the compound's versatility in creating diverse heterocyclic structures (Bakhite et al., 2005).

Novel Derivative Synthesis

Research by Ge et al. (2014) on novel derivatives of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid showcases its utility in synthesizing compounds with distinct spectral characteristics. The study synthesized and characterized novel derivatives, investigating their fluorescence spectral characteristics, which are crucial in various analytical and diagnostic applications (Ge et al., 2014).

properties

IUPAC Name

3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDUNYBSJYHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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